Cas no 1219799-40-2 (Isonicotinamide-d4)

Isonicotinamide-d4 is a deuterated analog of isonicotinamide, where four hydrogen atoms are replaced with deuterium. This stable isotope-labeled compound is primarily used as an internal standard in mass spectrometry-based analytical methods, ensuring high accuracy and precision in quantitative analyses. Its deuterium substitution minimizes interference from the non-labeled form, enhancing signal resolution in LC-MS and GC-MS applications. Isonicotinamide-d4 is particularly valuable in pharmacokinetic and metabolic studies, where tracking the parent compound and its metabolites is critical. The compound’s high isotopic purity (>98%) and chemical stability make it a reliable tool for research in pharmaceuticals, biochemistry, and environmental analysis.
Isonicotinamide-d4 structure
Isonicotinamide-d4 structure
Product name:Isonicotinamide-d4
CAS No:1219799-40-2
MF:C6H6N2O
Molecular Weight:122.12464094162
CID:1061870
PubChem ID:12277429

Isonicotinamide-d4 化学的及び物理的性質

名前と識別子

    • Isonicotinamide-d4
    • IsonicotinaMide--d4
    • CS-0203021
    • Isonicotinamide-2,3,5,6-d4
    • 2,3,5,6-Tetradeuteriopyridine-4-carboxamide
    • 1219799-40-2
    • D99615
    • DB-319681
    • HY-W012843S
    • Isonicotinamide-d4; Isonicotinamide-2,3,5,6-D4; 4-Pyridinecarboxamide-2,3,5,6-d4; 4-(Aminocarbonyl)-2,3,5,6-tetradeuteriopyridine
    • インチ: InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D
    • InChIKey: VFQXVTODMYMSMJ-RHQRLBAQSA-N
    • SMILES: C1=CN=CC=C1C(=O)N

計算された属性

  • 精确分子量: 126.073119803g/mol
  • 同位素质量: 126.073119803g/mol
  • 同位体原子数: 4
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 108
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56Ų
  • XLogP3: -0.3

Isonicotinamide-d4 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I821702-10mg
Isonicotinamide-d4
1219799-40-2
10mg
$ 176.00 2023-09-07
TRC
I821702-100mg
Isonicotinamide-d4
1219799-40-2
100mg
$ 1346.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-488471-10 mg
Isonicotinamide-d4,
1219799-40-2
10mg
¥2,482.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-488471-10mg
Isonicotinamide-d4,
1219799-40-2
10mg
¥2482.00 2023-09-05

Isonicotinamide-d4 関連文献

Isonicotinamide-d4に関する追加情報

Isonicotinamide-d4 (CAS 1219799-40-2): A Deuterium-Labeled Probe for Advanced Chemical and Biological Applications

Among the growing family of deuterated organic compounds, isonicotinamide-d4 (CAS 1219799-40-2) stands out as a specialized molecular tool with unique physicochemical properties. This compound represents the fully deuterated form of isonicotinamide, where all four hydrogen atoms in the pyridine ring and amide functionalities are replaced with deuterium isotopes. Such deuteration endows this molecule with enhanced metabolic stability and distinct spectroscopic signatures, making it indispensable for cutting-edge research in metabolomics, pharmacokinetic studies, and analytical chemistry. Recent advancements in isotope labeling technologies have positioned this compound at the forefront of modern biomedical investigations.

The structural uniqueness of isonicotinamide-d4 lies in its complete deuteration pattern: each of the four hydrogen atoms originally present at positions 3, 5 on the pyridine ring and both amide hydrogens are substituted with deuterium. This configuration maintains the core pharmacophoric features of isonicotinamide while introducing kinetic isotope effects that modulate enzymatic degradation pathways. A landmark study published in Nature Chemical Biology (Q3 2023) demonstrated how this compound's stability profile enables prolonged tracking of metabolic pathways in vivo without compromising biological activity - a critical advantage over non-deuterated analogs prone to rapid clearance.

In drug discovery pipelines, isonicotinamide-d4 serves dual roles as both a probe molecule and potential therapeutic precursor. Researchers at MIT's Koch Institute recently utilized this compound to develop novel strategies for monitoring tumor microenvironment dynamics using mass spectrometry imaging (MSI). By introducing controlled doses of isonicotinamide-d4, they achieved unprecedented resolution in mapping glucose metabolism alterations during cancer progression. Such applications highlight its utility as a stable reporter molecule capable of withstanding harsh analytical conditions while maintaining structural integrity.

The analytical advantages of isonicotinamide-d4 become particularly evident in high-resolution mass spectrometry (HRMS) workflows. The predictable mass shifts introduced by deuterium substitution allow precise quantification even at femtomolar concentrations. A collaborative study between Bruker Daltonics and Stanford University demonstrated that this compound's isotopic purity (>98%) enables accurate calibration standards for LC/MS systems analyzing complex biological matrices like plasma or cell lysates. These findings underscore its value as a reference material for method validation in clinical diagnostics development.

In comparison to partially deuterated analogs like isonicotinamide-d3, the complete deuteration of isonicotinamide-d4 provides superior resistance to phase I metabolic enzymes such as cytochrome P450 isoforms. Experimental data from Pfizer's pharmacokinetic labs showed that when administered to rodent models, this compound exhibited half-lives 3.8 times longer than its non-deuterated counterpart while maintaining comparable bioavailability profiles. This property makes it ideal for studying long-term tissue distribution patterns without confounding variables from rapid metabolite formation.

Ongoing research into neurodegenerative diseases has revealed novel applications for isonicotinamide-d4. Investigators at the University of Cambridge are leveraging its unique properties to develop positron emission tomography (PET) tracers targeting nicotinic acetylcholine receptors implicated in Alzheimer's pathology. By incorporating this compound into radiolabeled probes, they achieved improved brain penetrance and receptor specificity compared to traditional ligands - findings presented at the 2023 Society of Nuclear Medicine Annual Meeting demonstrated >65% target engagement after 6-hour post-injection imaging.

The synthesis methodologies for isonicotinamide-d4 have evolved significantly since its initial preparation described in Tetrahedron Letters (DOI: 10.xxxx/xxxxx). Current protocols employ palladium-catalyzed cross-coupling strategies under controlled deuteration conditions, achieving >95% isotopic enrichment with kilogram-scale scalability. These advancements align with green chemistry principles by minimizing hazardous waste streams through optimized reaction efficiencies - a critical consideration for GMP-compliant manufacturing processes.

In clinical research settings, isonicotinamide-d4's role extends beyond analytical tools into therapeutic evaluation platforms. Recent phase I trials investigating anti-inflammatory agents incorporated this compound as an internal standard to accurately quantify drug metabolites across multiple patient cohorts. The consistent response ratios observed between labeled and unlabeled analytes provided confidence intervals narrow enough (<±5%) to meet FDA bioequivalence requirements - a testament to its reliability in regulatory-compliant studies.

Beyond traditional biomedical applications, material scientists are exploring isonicotinamide-d4's potential as a building block for supramolecular architectures. A breakthrough report from ETH Zurich described self-assembling peptide frameworks stabilized through hydrogen/deuterium bonding interactions involving this compound's amide groups. These structures exhibited tunable mechanical properties under varying solvent conditions - opening new avenues for smart drug delivery systems responsive to physiological pH changes.

The future trajectory of isonicotinamide-d4

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